5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a unique organic compound with potential applications across various scientific domains. This compound's structure consists of a benzenesulfonamide backbone attached to a fluoro-methoxy substituted aromatic ring, and a hexahydropyridoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide typically involves multi-step organic reactions. The key steps generally include the formation of the benzenesulfonamide core, followed by the introduction of the fluoro-methoxy substituents and the hexahydropyridoquinoline fragment. Reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure the efficiency and yield of the desired product.
Industrial Production Methods Scaling up the production of this compound for industrial applications would involve optimizing the synthetic route for cost efficiency and environmental impact. This could include developing continuous flow processes and employing greener chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions 5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide can undergo a variety of chemical reactions:
Oxidation and Reduction
: The presence of various functional groups allows for oxidation and reduction reactions. For instance, the quinoline moiety can be reduced or oxidized under specific conditions.
Substitution Reactions
: Halogen substitution on the aromatic ring can be achieved using appropriate nucleophiles.
Hydrolysis
: The sulfonamide group can be hydrolyzed under acidic or basic conditions, altering the compound's structure and properties.
Common Reagents and Conditions Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles for substitution reactions, and acids or bases for hydrolysis. Reaction conditions are often tailored to optimize yield and selectivity.
Major Products Formed Products of these reactions include modified derivatives of the original compound, such as oxidized or reduced forms, halogen-substituted aromatics, and hydrolyzed sulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules. It can be used in studies on reaction mechanisms and the development of new synthetic methodologies. Biology: The structural complexity makes it a candidate for probing biological systems, potentially interacting with proteins or nucleic acids. Medicine: With its unique structure, it might exhibit pharmacological activities, making it a potential lead compound in drug discovery. Industry: Industrial applications could include its use as a precursor in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide exerts its effects is likely multifaceted: Molecular Targets: It may bind to specific proteins or enzymes, altering their function. Pathways Involved: The compound could influence signaling pathways or metabolic processes within cells, leading to its observed effects.
Comparison with Similar Compounds
Compared to other compounds with similar structural features, 5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide stands out due to its specific substituents and the resultant chemical properties Similar compounds might include other benzenesulfonamide derivatives or quinoline-containing molecules
In essence, this compound is a fascinating subject for research, with diverse applications and a range of possible chemical interactions and transformations. Its unique structure offers ample opportunity for further exploration and utilization in various scientific fields.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-26-16-6-5-14(20)11-17(16)27(24,25)21-15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHXLJYYPXMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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